molecular formula C16H24N2O2 B6010138 2-(2,6-dimethylmorpholin-4-yl)-N-(2-phenylethyl)acetamide

2-(2,6-dimethylmorpholin-4-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B6010138
M. Wt: 276.37 g/mol
InChI Key: ZRQVQXPNBKLCNG-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylmorpholin-4-yl)-N-(2-phenylethyl)acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a morpholine ring substituted with dimethyl groups at the 2 and 6 positions, and an acetamide group linked to a phenylethyl moiety. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylmorpholin-4-yl)-N-(2-phenylethyl)acetamide typically involves the following steps:

    Formation of 2,6-Dimethylmorpholine: This can be achieved by reacting 2,6-dimethylphenol with ethylene oxide in the presence of a base, followed by cyclization.

    Acylation: The 2,6-dimethylmorpholine is then acylated with 2-phenylethylamine in the presence of an acylating agent such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylmorpholin-4-yl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

2-(2,6-Dimethylmorpholin-4-yl)-N-(2-phenylethyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylmorpholin-4-yl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: A precursor in the synthesis of 2-(2,6-dimethylmorpholin-4-yl)-N-(2-phenylethyl)acetamide.

    N-Phenylethylacetamide: Shares the acetamide and phenylethyl moieties but lacks the morpholine ring.

Uniqueness

This compound is unique due to the presence of both the morpholine ring and the phenylethylacetamide structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-13-10-18(11-14(2)20-13)12-16(19)17-9-8-15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQVQXPNBKLCNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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